Fmoc-Ser-OPac

Vue d'ensemble

Description

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is a compound widely used in peptide synthesis. It serves as a protecting group for the amino acid serine, preventing unwanted reactions during the synthesis process. The 9-fluorenylmethoxycarbonyl group is particularly valued for its stability under acidic conditions and its ease of removal under basic conditions.

Applications De Recherche Scientifique

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.

Biology: Employed in the synthesis of peptide-based probes and inhibitors for biological studies.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the large-scale synthesis of peptides for pharmaceutical and biotechnological applications

Mécanisme D'action

Target of Action

Fmoc-Ser-OPac primarily targets amino acids in peptide chains during the process of peptide synthesis . The compound acts as a protecting group for the amino group of an amino acid, preventing it from reacting with other groups during the synthesis process .

Mode of Action

This compound interacts with its targets by attaching to the amino group of an amino acid, forming a stable bond that protects the amino group from unwanted reactions . This protection is crucial during peptide synthesis, as it allows for the selective addition of amino acids in a specific sequence . The Fmoc group is then removed by a base, usually piperidine .

Biochemical Pathways

This compound plays a significant role in the biochemical pathway of peptide synthesis . It is used in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group provides this protection, allowing for the efficient synthesis of peptides .

Pharmacokinetics

The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amino group of an amino acid, this compound allows for the selective addition of amino acids to a growing peptide chain . This results in the formation of peptides of significant size and complexity .

Action Environment

The action of this compound is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of this compound’s action . For instance, the removal of the Fmoc group requires a basic environment .

Analyse Biochimique

Biochemical Properties

Fmoc-Ser-OPac plays a crucial role in biochemical reactions, particularly in phase peptide synthesis, solid phase synthesis, and activated ester methods . It interacts with various enzymes and proteins during these processes, facilitating the formation of peptide bonds and the synthesis of complex biomolecules .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By serving as an intermediate in the synthesis of glycosylated peptides and glycopeptides, this compound influences cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules during peptide synthesis. It binds to enzymes and proteins, facilitating the formation of peptide bonds and the synthesis of complex biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been shown to be stable at room temperature, with a long shelf-life

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis. It interacts with various enzymes and cofactors during these processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester typically involves the protection of the amino group of L-serine with the 9-fluorenylmethoxycarbonyl group. This is achieved by reacting L-serine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The phenacyl ester is then introduced by reacting the protected serine with phenacyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents and solvents used are typically of industrial grade, and the reactions are optimized for efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester undergoes several types of chemical reactions, including:

Deprotection: Removal of the 9-fluorenylmethoxycarbonyl group under basic conditions using reagents like piperidine.

Ester Hydrolysis: Hydrolysis of the phenacyl ester to yield the free carboxylic acid.

Substitution Reactions: The phenacyl ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the 9-fluorenylmethoxycarbonyl group.

Ester Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide is used for hydrolysis of the ester.

Major Products Formed

Deprotection: The major product is L-serine with a free amino group.

Ester Hydrolysis: The major product is L-serine with a free carboxylic acid group.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(9-Fluorenylmethoxycarbonyl)-L-alanine Phenacyl Ester

- N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid Phenacyl Ester

- N-(tert-Butyloxycarbonyl)-L-serine Phenacyl Ester

Uniqueness

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is unique due to its specific use in protecting the amino group of serine, which is crucial in the synthesis of serine-containing peptides. Its stability under acidic conditions and ease of removal under basic conditions make it a preferred choice over other protecting groups like tert-butyloxycarbonyl .

Activité Biologique

N-(9-Fluorenylmethoxycarbonyl)-L-serine phenacyl ester (Fmoc-Ser-OPac) is a compound widely used in peptide synthesis and has garnered interest in biological research due to its unique properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

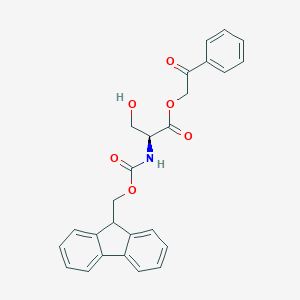

This compound is an amino acid derivative characterized by the following structure:

- Chemical Formula : C26H23NO6

- CAS Number : 125760-26-1

- Molecular Weight : 445.46 g/mol

This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of serine during the coupling process.

The biological activity of this compound can be attributed to its role as a building block in peptide synthesis. The Fmoc group provides stability and protects the serine residue from undesired reactions during synthesis. Once incorporated into peptides, the biological activity is largely dependent on the structure and function of the resulting peptides.

Key Mechanisms:

- Peptide Synthesis : this compound allows for the selective incorporation of serine into peptides, facilitating the study of serine's role in various biological processes.

- Enzymatic Activity : Peptides containing serine can act as substrates for various enzymes, influencing metabolic pathways and signaling mechanisms.

1. Antioxidant Properties

Research indicates that peptides synthesized with this compound exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in studies focused on aging and neurodegenerative diseases.

2. Antimicrobial Activity

Studies have shown that certain peptides containing serine residues demonstrate antimicrobial properties. The incorporation of this compound into peptide sequences may enhance these properties, making them potential candidates for developing new antimicrobial agents.

3. Cell Signaling

Peptides synthesized using this compound can participate in cell signaling pathways, particularly those involving serine phosphorylation. This modification plays a significant role in regulating various cellular functions, including metabolism and cell division.

Case Studies

-

Antioxidant Peptide Study :

- A study demonstrated that a peptide synthesized with this compound exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels in vitro.

- Results : The peptide showed a 50% reduction in ROS at a concentration of 10 µM, highlighting its potential therapeutic applications in oxidative stress-related conditions.

-

Antimicrobial Peptide Development :

- Researchers synthesized a series of peptides incorporating this compound and tested their antimicrobial efficacy against various bacterial strains.

- Findings : One peptide exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

-

Cell Signaling Pathway Analysis :

- A study investigated the impact of serine-containing peptides on cellular signaling pathways related to insulin resistance.

- : Peptides with serine residues were found to modulate insulin signaling, suggesting their role in metabolic regulation.

Data Tables

| Property | Value/Description |

|---|---|

| Chemical Formula | C26H23NO6 |

| CAS Number | 125760-26-1 |

| Molecular Weight | 445.46 g/mol |

| Antioxidant Activity | 50% reduction in ROS at 10 µM |

| Antimicrobial MIC | 5 µg/mL against Staphylococcus aureus |

Propriétés

IUPAC Name |

phenacyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c28-14-23(25(30)32-16-24(29)17-8-2-1-3-9-17)27-26(31)33-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,28H,14-16H2,(H,27,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOVUIPZMRWLQC-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447048 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125760-26-1 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.